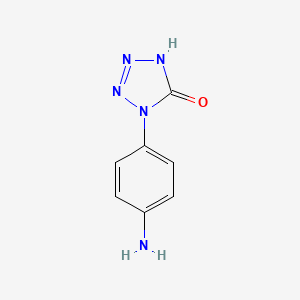

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Description

1-(4-Aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS: 99595-73-0) is a tetrazole derivative with a molecular weight of 177.17 g/mol and a purity ≥95% . Structurally, it features a tetrazol-5-one ring fused to a 4-aminophenyl group. Tetrazoles are nitrogen-rich heterocycles known for their stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

4-(4-aminophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAOEKKGMDHTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Single-Step Reaction Using Orthocarboxylic Acid Esters and Hydrazoic Acid Salts

A patented process (US Patent US3767667A) describes a highly efficient single-step synthesis of 1H-tetrazole compounds, including derivatives like this compound. This method involves:

- Reacting the amine precursor (4-aminophenyl derivative) with an orthocarboxylic acid ester and a hydrazoic acid salt.

- Heating the mixture to effect cyclization without the need for multiple reaction steps.

- Avoiding the use of hazardous hydrazoic acid gas by employing hydrazoic acid salts instead.

This method offers advantages of simplicity, high yield, and operational safety compared to traditional multi-step syntheses.

Multicomponent Bismuth-Promoted Synthesis

Recent research (2024) reports a bismuth nitrate-promoted multicomponent synthesis of 5-aminotetrazoles, which can be adapted to prepare this compound. Key features include:

- Using thiourea derivatives and sodium azide in the presence of bismuth nitrate as a Lewis acid catalyst.

- Conducting the reaction in acetonitrile or DMF solvents under reflux or microwave heating at 125 °C.

- Achieving moderate to good yields (up to 72%) within short reaction times (20 minutes).

- The method allows for regioselective synthesis and control over isomer distribution by adjusting reaction time and conditions.

This approach provides a versatile and relatively green synthetic route with operational simplicity and good scalability.

Azide Ion Reaction with Nitriles in Aprotic Solvents

A classical and widely used approach involves the reaction of azide ions with nitrile compounds to form 5-substituted tetrazoles. For the 1-(4-aminophenyl) derivative:

- The 4-aminobenzonitrile is reacted with sodium azide in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is typically conducted at elevated temperatures (100–110 °C) for extended periods (24–48 hours).

- Catalysts or additives such as ammonium chloride, lithium chloride, or zinc chloride may be employed to enhance yield and reaction rate.

- Variations include sealed pressure vessel conditions to improve safety and reaction efficiency.

This method is well documented and provides reliable access to 5-substituted tetrazoles, including the target compound, albeit with longer reaction times and potential handling challenges of azide salts.

Multi-Step Synthesis via Amide Intermediates and Mitsunobu Conditions

For specialized applications requiring protected or specifically substituted tetrazoles:

- The 4-aminophenyl amide is converted to an oxyphosphonium salt under Mitsunobu reaction conditions.

- Subsequent reaction with trimethylsilyl azide yields 1,5-disubstituted tetrazoles.

- Additional steps may involve chlorination (using phosphorus oxychloride or thionyl chloride) and reaction with hydrazine hydrate to obtain intermediate compounds that cyclize to the tetrazole ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Single-step orthocarboxylic ester + hydrazoic acid salt | 4-aminophenyl amine, orthocarboxylic acid ester, hydrazoic acid salt | Heating mixture, single step | High (not specified) | Simple, high yield, no hydrazoic acid gas | Requires specific ester and salt availability |

| Bismuth nitrate-promoted multicomponent | Thiourea derivative, NaN3, Bi(NO3)3·5H2O, Et3N | Reflux or microwave, 125 °C, 20 min | Up to 72% | Fast, regioselective, mild conditions | Requires bismuth catalyst, some regioisomer formation |

| Azide ion with nitriles | 4-aminobenzonitrile, NaN3, DMF or DMSO | 100–110 °C, 24–48 h | Moderate to good | Well-established, scalable | Long reaction time, azide salt handling |

| Multi-step via amide and Mitsunobu | Amide intermediate, trimethylsilyl azide, POCl3, hydrazine hydrate | Multiple steps, varied conditions | Moderate | Chirality preservation, functional group tolerance | Complex, multiple steps, longer time |

Research Findings and Notes

- The single-step process described in the patent (US3767667A) represents a significant improvement by simplifying the synthesis and improving safety by avoiding hydrazoic acid gas.

- The bismuth-promoted method has been demonstrated to be effective for synthesizing various 5-aminotetrazoles, including derivatives with aryl substituents, and offers control over regioisomer formation by adjusting reaction time.

- The classical azide-nitrile cycloaddition remains a reliable method but requires longer reaction times and careful handling of azide salts.

- Multi-step syntheses allow for more complex derivatives but at the cost of operational complexity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the tetrazolone ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the aminophenyl ring.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-Aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one exhibit significant antimicrobial properties. For instance:

- A study evaluated the antimicrobial efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 200 μg/mL depending on the specific derivative tested .

| Compound | S. aureus | E. coli | B. subtilis | A. niger |

|---|---|---|---|---|

| 1 | 50 | 50 | 25 | 100 |

| 2 | 12.5 | 25 | 12.5 | 50 |

This indicates a promising potential for developing new antimicrobial agents based on this compound.

Antitumor Activity

The compound has shown promise in antitumor applications as well. Studies have indicated that certain derivatives can inhibit tumor cell proliferation through mechanisms involving DNA interaction and apoptosis induction . The amidine moiety in these compounds enhances their ability to bind to nucleic acids, which is crucial for their antitumor activity.

Antifungal Properties

In addition to antibacterial effects, compounds derived from the tetrazole framework have also been assessed for antifungal activity against strains like Candida albicans. The results suggest varying degrees of effectiveness with certain derivatives exhibiting potent antifungal properties .

Synthetic Applications

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new drug candidates with enhanced biological activity or specificity.

Material Science Applications

Recent studies have explored the use of tetrazole-based compounds in material science due to their stability and unique electronic properties. These materials can be utilized in sensors and as precursors for advanced polymers .

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of a series of tetrazole derivatives revealed that modifications at the amine position significantly affected their MIC values. For instance:

- A derivative with a methyl substitution showed improved activity against E. coli, with an MIC of just 12.5 μg/mL compared to its unsubstituted counterpart which had an MIC of 200 μg/mL .

Case Study: Antitumor Mechanisms

Another study focused on the interaction of these compounds with DNA and RNA. The results indicated that certain derivatives could effectively intercalate within nucleic acid structures, leading to significant cytotoxic effects on cancer cells while sparing normal cells . This selectivity is critical for developing safer cancer therapies.

Mécanisme D'action

The mechanism of action of 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the tetrazolone ring can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations :

- Heterocycle Stability : Tetrazoles (as in the target compound) generally exhibit higher thermal and metabolic stability compared to triazoles or oxadiazoles, making them preferable in drug design .

- Molecular Weight : Brominated derivatives (e.g., 254.08 g/mol in ) have higher molecular weights, which could influence pharmacokinetics or material properties .

Antioxidant Activity:

- The 5-chloro-2-hydroxyphenyl-pyrrolidin-2-one derivative () demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-withdrawing chloro and hydroxyl groups enhancing radical stabilization .

- Triazolone derivatives with morpholine or benzylideneamino groups () showed moderate antioxidant activity, suggesting that electron-donating groups may reduce efficacy compared to halogenated analogs .

Computational and Spectroscopic Studies:

- Morpholine-substituted triazolones () were optimized using DFT/B3LYP and HF methods, revealing insights into their electronic structures and vibrational spectra . Similar studies on the tetrazole compound could clarify its reactivity and stability.

Acidity and Solvent Effects:

- 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-ones () exhibited solvent-dependent acidity, with pKa values influenced by hydrogen-bonding interactions in acetonitrile and DMF . The tetrazole analog’s acidity may differ due to its distinct ring structure.

Activité Biologique

1-(4-Aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, also known by its CAS number 99595-73-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O. The compound features a tetrazole ring which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 206.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 99595-73-0 |

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

A study by Alsharif et al. (2023) synthesized several tetrazole derivatives and evaluated their antimicrobial activities using the disk diffusion method. The results indicated that certain derivatives exhibited high inhibition zones against E. coli and S. aureus, suggesting that modifications on the tetrazole scaffold can enhance efficacy .

Antioxidant Activity

The antioxidant potential of tetrazole derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in preventing cellular damage linked to chronic diseases.

Research Findings:

In a comparative study of various tetrazole compounds, it was found that those with electron-donating groups showed enhanced antioxidant activity. The mechanisms involved include the donation of hydrogen atoms to free radicals and the stabilization of radical species .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies indicate that the compound can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Study:

A notable study published in PubMed reported that a series of tetrazole derivatives exhibited potent anti-proliferative activity against human cancer cell lines (IC50 values < 15 nM). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tetrazole ring significantly enhanced anticancer activity .

Q & A

Q. What are the common synthetic routes for 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one?

The compound is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl precursors. For example, Vilsmeier-Haack reactions are widely used to prepare tetrazolones by reacting hydrazine derivatives with aldehydes or ketones under acidic conditions . Similar methodologies involve refluxing precursors like 4-amino-substituted aryl hydrazines with carbonyl compounds in ethanol, followed by purification via recrystallization (yields ~60–80%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR spectroscopy identifies functional groups (e.g., NH stretching at ~3200–3400 cm⁻¹ for the tetrazole ring and amine group) .

- ¹H-NMR confirms substitution patterns, such as aromatic protons (δ 6.5–8.0 ppm) and dihydrotetrazole protons (δ 4.0–5.5 ppm) .

- X-ray crystallography resolves bond lengths and angles, with SHELXL software commonly used for refinement .

Q. How is X-ray crystallography applied to determine its crystal structure?

Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data refinement via SHELXL-2018/3 includes anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed geometrically. R-factor convergence (<0.05) ensures structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic and nonlinear optical properties?

DFT calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, HOMO-LUMO gaps, and hyperpolarizability. For tetrazolones, the HOMO-LUMO gap (~4–5 eV) correlates with stability, while high hyperpolarizability values (>100 × 10⁻³⁰ esu) suggest nonlinear optical potential . Software like Gaussian 09 and GaussView visualize electron density distributions .

Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or tautomeric forms are addressed by:

- Cross-validating NMR/IR data with SCXRD results.

- Performing temperature-dependent crystallography to assess dynamic effects .

- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds contributing >30% to crystal packing) .

Q. What methodologies assess antimicrobial or antitumor activity?

- Antimicrobial assays : Agar well diffusion against Staphylococcus aureus and Escherichia coli, with MIC values determined via serial dilution (concentrations: 25–100 µg/mL) .

- Antitumor screening : MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Q. How are thermodynamic properties (e.g., ΔG, ΔH) experimentally determined?

- Differential scanning calorimetry (DSC) measures decomposition temperatures (Td ~200–250°C) and enthalpy changes .

- Thermogravimetric analysis (TGA) quantifies thermal stability, with mass loss profiles indicating stepwise degradation .

- Computational thermodynamics using Gaussian software predicts Gibbs free energy (ΔG ~-500 kJ/mol for tautomer equilibria) .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for derivatives with bulky substituents?

- Use microwave-assisted synthesis to reduce reaction time (10–15 min vs. 4–6 hours) .

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance solubility of hydrophobic intermediates .

Q. What strategies mitigate tautomerism-related ambiguities in characterization?

- Variable-temperature NMR (VT-NMR) tracks proton shifts to identify dominant tautomers .

- SCXRD at low temperatures (100 K) stabilizes specific tautomeric forms for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.